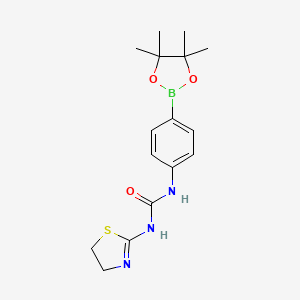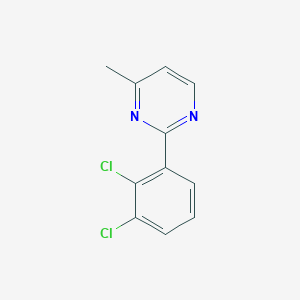
1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and hydroxymethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound, followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the chloro groups, resulting in a more simplified structure.
Substitution: The chloro groups can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dechlorinated alcohol.
Applications De Recherche Scientifique
1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(4-chlorophenyl)propan-2-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
1-Chloro-1-(4-hydroxyphenyl)propan-2-one: Contains a hydroxyl group instead of a hydroxymethyl group, affecting its chemical behavior and biological activity.
Uniqueness: 1-Chloro-1-(4-chloro-3-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C10H10Cl2O2 |
|---|---|
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
1-chloro-1-[4-chloro-3-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(14)10(12)7-2-3-9(11)8(4-7)5-13/h2-4,10,13H,5H2,1H3 |
Clé InChI |
VTMSZUOISCVRTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)Cl)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)





![[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid](/img/structure/B14040013.png)




![1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-](/img/structure/B14040063.png)


